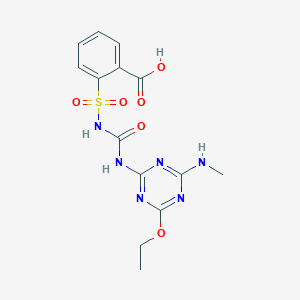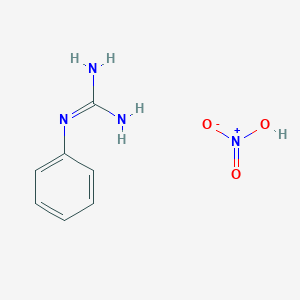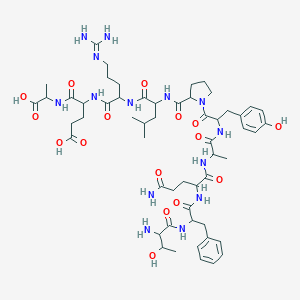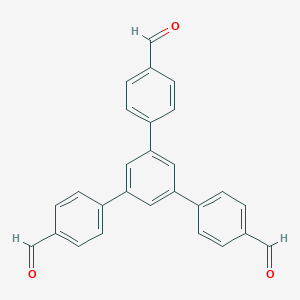![molecular formula C18H19NO3S B055018 [(1R)-1-(2R)-Oxiranyl-2-(phenylthio)ethyl]-carbamic Acid Phenylmethyl Ester CAS No. 159878-03-2](/img/structure/B55018.png)
[(1R)-1-(2R)-Oxiranyl-2-(phenylthio)ethyl]-carbamic Acid Phenylmethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R)-1-(2R)-Oxiranyl-2-(phenylthio)ethyl]-carbamic Acid Phenylmethyl Ester, commonly known as OPEP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. OPEP is a carbamate derivative that is synthesized through a specific method.
Wirkmechanismus
OPEP's mechanism of action is not fully understood, but it is believed to inhibit the activity of enzymes involved in the production of bacterial cell walls. This inhibition leads to the disruption of the bacterial cell wall, ultimately causing bacterial death.
Biochemical and Physiological Effects:
OPEP has been shown to have low toxicity and is well-tolerated in animal studies. It has been found to have a low potential for causing mutations and carcinogenicity. OPEP has also been shown to have anti-inflammatory effects, and its use has been associated with a reduction in inflammatory markers.
Vorteile Und Einschränkungen Für Laborexperimente
OPEP has several advantages in laboratory experiments, including its ease of synthesis, low toxicity, and potential use as a drug candidate. However, OPEP's mechanism of action is not fully understood, and further studies are needed to fully elucidate its biological effects.
Zukünftige Richtungen
There are several future directions for OPEP research. One potential area of study is the development of OPEP as a drug candidate for the treatment of drug-resistant bacterial infections. Further investigation is also needed to fully understand OPEP's mechanism of action, as well as its potential use in the treatment of inflammatory diseases. Additionally, future studies could explore the use of OPEP in combination with other antimicrobial agents to enhance its effectiveness.
Synthesemethoden
OPEP is synthesized through the reaction of [(1R)-1-(2R)-Oxiranyl-2-(phenylthio)ethyl]-amine with phenyl chloroformate in the presence of a base. The reaction forms OPEP as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
OPEP has potential applications in various fields of scientific research. It has been studied for its antimicrobial and antifungal properties, and its use as a potential drug candidate for the treatment of infections caused by drug-resistant bacteria. OPEP has also been investigated for its anti-inflammatory properties, and its potential use in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
CAS-Nummer |
159878-03-2 |
|---|---|
Molekularformel |
C18H19NO3S |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
benzyl N-[(1R)-1-[(2R)-oxiran-2-yl]-2-phenylsulfanylethyl]carbamate |
InChI |
InChI=1S/C18H19NO3S/c20-18(22-11-14-7-3-1-4-8-14)19-16(17-12-21-17)13-23-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17-/m0/s1 |
InChI-Schlüssel |
PTFJNZDQRVPSQX-IRXDYDNUSA-N |
Isomerische SMILES |
C1[C@H](O1)[C@H](CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES |
C1C(O1)C(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1C(O1)C(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Synonyme |
N-[(1R)-1-(2R)-Oxiranyl-2-(phenylthio)ethyl]-carbamic Acid Phenylmethyl Ester; [R-(R*,R*)]-[Oxiranyl-2-(phenylthio)ethyl]-carbamic Acid Phenylmethyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)








